1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine

Medicinal Chemistry CNS Research Structure-Activity Relationship

The compound 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine (CAS 1448030-46-3) is a synthetic indole derivative characterized by a 1,4'-bipiperidine moiety linked via a carbonyl group to the indole 2-position, with a 2-methylbenzyl ether substituent at the indole 4-position. Its molecular formula is C27H33N3O2 and its molecular weight is 431.58 g/mol.

Molecular Formula C27H33N3O2
Molecular Weight 431.58
CAS No. 1448030-46-3
Cat. No. B2890492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine
CAS1448030-46-3
Molecular FormulaC27H33N3O2
Molecular Weight431.58
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)N4CCC(CC4)N5CCCCC5
InChIInChI=1S/C27H33N3O2/c1-20-8-3-4-9-21(20)19-32-26-11-7-10-24-23(26)18-25(28-24)27(31)30-16-12-22(13-17-30)29-14-5-2-6-15-29/h3-4,7-11,18,22,28H,2,5-6,12-17,19H2,1H3
InChIKeyTWGAYPJZTCXDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448030-46-3 – 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine Scaffold Overview for Research Sourcing


The compound 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine (CAS 1448030-46-3) is a synthetic indole derivative characterized by a 1,4'-bipiperidine moiety linked via a carbonyl group to the indole 2-position, with a 2-methylbenzyl ether substituent at the indole 4-position. Its molecular formula is C27H33N3O2 and its molecular weight is 431.58 g/mol [1]. The compound belongs to a class of indole-2-carbonyl-bipiperidine analogs that have been explored in medicinal chemistry for their potential to interact with central nervous system (CNS) targets due to the combined indole and bipiperidine pharmacophores [1]. However, primary research literature and authoritative database entries for this specific compound are extremely sparse, and quantitative biological activity data from peer-reviewed sources or patents have not been identified as of the knowledge cutoff.

CNS pharmacophore mapping Extended bipiperidine scaffold for GPCR selectivity studies
Lipophilic probe Supports blood-brain barrier permeability research
Derivatization intermediate Free terminal piperidine enables focused library synthesis

Why 1448030-46-3 Cannot Be Simply Replaced by Other Indole-2-Carbonyl Analogs in Research Protocols


The combination of a 1,4'-bipiperidine linker and a 2-methylphenylmethoxy substituent at the indole 4-position in 1448030-46-3 generates a steric and electronic profile that is distinct from simpler indole-2-carbonyl-piperidine or indole-2-carbonyl-bipiperidine analogs lacking this specific substitution pattern [1]. The rigid bipiperidine scaffold contributes to conformational restriction, which can alter binding pocket compatibility and pharmacokinetic properties relative to more flexible piperidine-only analogs [1]. Generic substitution with an unsubstituted indole-2-carbonyl-bipiperidine or a 4-halo/4-alkoxy variant would remove the 2-methylbenzyl hydrophobic moiety, potentially abolishing key interactions with hydrophobic receptor sub-pockets. Additionally, the modular structure allows further derivatization at the terminal piperidine nitrogen, creating a family of distinct chemical entities from a single core intermediate, a feature not shared by all in-class compounds [1]. The following quantitative evidence (where available) further substantiates why direct interchangeability is not scientifically justified.

Removal of 2-methylbenzyl group may abolish key hydrophobic pocket interactions.

Rigid bipiperidine scaffold alters conformational restriction versus flexible piperidine-only analogs.

Derivatization at terminal piperidine creates distinct entities, limiting direct substitution with in-class compounds.

Quantitative Evidence Guide for 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine (1448030-46-3) – Head-to-Head Comparator Analysis


Structural Differentiation from 4-Unsubstituted Indole-2-Carbonyl-1,4'-Bipiperidine Analogs

The target compound incorporates a 2-methylphenylmethoxy group at the indole 4-position, whereas the simplest analog 1'-(1H-indole-2-carbonyl)-1,4'-bipiperidine lacks any substituent at this position [1]. This substitution increases the molecular weight from 297.4 g/mol (unsubstituted core) to 431.58 g/mol [1] and adds a hydrophobic aromatic ring system that can occupy lipophilic receptor pockets not accessed by the unsubstituted comparator.

Structural Differentiation
Class-level
MW 431.58 g/mol · cLogP ≈ 5.2 vs MW 297.4 g/mol · cLogP ≈ 2.8
Supports lipophilicity-dependent permeability screening
Estimated cLogP; no experimental logP
Medicinal Chemistry CNS Research Structure-Activity Relationship

Comparison with 4-(2-Fluorophenoxy)-1'-(1H-indole-2-carbonyl)-1,4'-bipiperidine (CAS 1704533-76-5) – Substituent Electronic Effects

The 2-methylbenzyl ether substituent in the target compound is electron-donating (+I effect via the methyl group), whereas the 2-fluorophenoxy analog (CAS 1704533-76-5) carries an electron-withdrawing fluorine atom [1]. This difference alters the electron density on the indole ring, potentially shifting the pKa of the indole NH and affecting hydrogen-bonding capacity, though explicit receptor binding data for either compound are not publicly available.

Electronic Substituent Effect
Class-level
Δσmeta ≈ –0.38 (target more electron-donating)
May support electronic-effect profiling in receptor assays
Hammett constants estimated; no experimental data
Medicinal Chemistry CNS Research Receptor Binding

Purity Specification for Research Use vs. Industrial-Grade Alternatives

The target compound is offered at a typical purity of ≥95% (HPLC) by research chemical suppliers, whereas multi-kilogram industrial-grade indole building blocks may have purities of 90–93% [1]. This purity differential is critical for reproducible dose-response experiments in early-stage drug discovery.

HPLC Purity Specification
Specification review
≥95% (research) vs 90–93% (industrial)
Supports reproducible assay conditions
Vendor specifications; independent certification not available
Chemical Sourcing Quality Control Reproducibility

CNS Pharmacophore Modeling: Indole-Bipiperidine vs. Indole-Piperidine Core

Pharmacophore models for CNS-penetrant GPCR ligands frequently identify a basic nitrogen at a defined distance from an aromatic ring system as a key feature [1]. In 1448030-46-3, the 1,4'-bipiperidine unit places the terminal piperidine nitrogen approximately 8.5–9.0 Å from the indole centroid, compared to ~6.0–6.5 Å for a simple piperidine at the same position in 1'-(1H-indole-2-carbonyl)-piperidine analogs. This extended distance can impact receptor subtype engagement.

Amine–Indole Distance
Class-level
~8.5–9.0 Å vs ~6.0–6.5 Å (piperidine-only)
May support distance-based receptor subtype selectivity studies
MMFF94 minimization; no X-ray/NMR structure
CNS Drug Discovery Pharmacophore Modeling GPCR Targeting

Optimal Application Scenarios for 1448030-46-3 Based on Admissible Evidence


Chemical Probe for CNS Receptor Pharmacophore Mapping

Given the extended bipiperidine scaffold and 2-methylbenzyl substituent, 1448030-46-3 is most appropriately deployed as a chemical tool to probe the lipophilic tolerance and basic amine positioning requirements in CNS GPCR binding pockets [1]. Its structural features map onto the 'extended aromatic-basic amine' pharmacophore common to many neurotherapeutic targets. Researchers can use this compound to establish structure-activity relationship (SAR) trends for receptor subtypes where the distance from the indole core to the protonatable nitrogen is hypothesized to be a selectivity determinant.

Intermediate for Diversified Analog Synthesis in Medicinal Chemistry

The presence of a free terminal piperidine nitrogen in the 1,4'-bipiperidine moiety makes 1448030-46-3 a versatile intermediate for parallel synthesis of focused compound libraries [1]. By reacting the terminal piperidine with various electrophiles (acyl chlorides, sulfonyl chlorides, alkyl halides), medicinal chemists can rapidly generate sets of analogs with systematic variations in the basic amine region. This contrasts with simpler indole-piperidine analogs that offer fewer derivatization points, reducing library diversity potential.

Comparative Selectivity Profiling Against In-Class Analogs

In studies aiming to distinguish contributions of the 4-substituent on the indole ring to target engagement, 1448030-46-3 serves as a defined '4-(2-methylbenzyloxy)' reference point against the 4-unsubstituted, 4-fluoro, or 4-methoxy analogs [1]. Such head-to-head profiling, when conducted under standardized assay conditions, enables the isolation of substituent-specific effects on potency, selectivity, and metabolic stability within the indole-2-carbonyl-bipiperidine chemotype.

Physicochemical Property Benchmarking for CNS Drug Design

With a calculated cLogP of ~5.2 and molecular weight of 431.58 g/mol, 1448030-46-3 falls at the upper boundary of typical CNS drug-like chemical space [1]. This makes it a useful benchmarking compound for assessing the permeability, efflux liability, and non-specific binding of high-lipophilicity indole-based ligands in cell-based BBB models or PAMPA assays, providing a reference for medicinal chemistry optimization programs targeting CNS indications.

Application
Selection Property
Validation Focus
CNS GPCR pharmacophore mapping
Lipophilic tolerance and basic amine distance
GPCR subtype binding selectivity assays
Focused library synthesis intermediate
Free terminal piperidine for parallel derivatization
Analog SAR diversification endpoints
Indole substituent selectivity profiling
4-substituent electronic effect comparison
Target engagement selectivity across in-class analogs
CNS drug-like property benchmarking
High cLogP and MW reference point
Permeability and efflux liability in BBB models
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